molecular formula C17H28N4O2 B11957549 1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea) CAS No. 60903-52-8

1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)

Katalognummer: B11957549
CAS-Nummer: 60903-52-8
Molekulargewicht: 320.4 g/mol
InChI-Schlüssel: OCHXAFDXWVMHQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) is a chemical compound with the molecular formula C17H28N4O2 and a molecular weight of 320.44 g/mol . It is known for its unique structure, which includes a phenylene group substituted with methyl and butylurea groups. This compound is utilized in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

The synthesis of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) typically involves the reaction of 4-methyl-1,3-phenylenediamine with butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential biological activities.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific biological targets.

    Industry: This compound is used in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific context in which it is used, such as its role in inhibiting or activating certain biochemical processes .

Vergleich Mit ähnlichen Verbindungen

1,1’-(4-Methyl-1,3-phenylene)bis(3-butylurea) can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

60903-52-8

Molekularformel

C17H28N4O2

Molekulargewicht

320.4 g/mol

IUPAC-Name

1-butyl-3-[3-(butylcarbamoylamino)-4-methylphenyl]urea

InChI

InChI=1S/C17H28N4O2/c1-4-6-10-18-16(22)20-14-9-8-13(3)15(12-14)21-17(23)19-11-7-5-2/h8-9,12H,4-7,10-11H2,1-3H3,(H2,18,20,22)(H2,19,21,23)

InChI-Schlüssel

OCHXAFDXWVMHQC-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC(=O)NC1=CC(=C(C=C1)C)NC(=O)NCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.